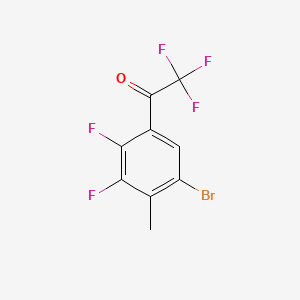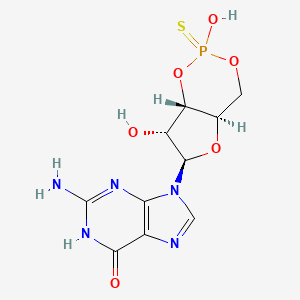
1-Oxa-3,5-dicarbacyclohexasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Oxatrisilinane is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,6-Oxatrisilinane can be synthesized through several methods. One common approach involves the cyclization of silanol precursors under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 1,2,4,6-Oxatrisilinane may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes steps such as purification and distillation to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,6-Oxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.
Aplicaciones Científicas De Investigación
1,2,4,6-Oxatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a biocompatible material in medical implants and devices.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,2,4,6-Oxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide unique reactivity, allowing it to participate in a range of chemical transformations. The pathways involved often include the formation of intermediate species that facilitate the desired reactions.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: A heterocyclic compound containing nitrogen and oxygen atoms.
1,3,5-Trisiloxane: A cyclic compound with alternating silicon and oxygen atoms.
1,2,4-Triazine: A nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness: 1,2,4,6-Oxatrisilinane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C2H4OSi3 |
|---|---|
Peso molecular |
128.31 g/mol |
InChI |
InChI=1S/C2H4OSi3/c1-4-2-6-3-5-1/h1-2H2 |
Clave InChI |
JMXFHKMOODSTAS-UHFFFAOYSA-N |
SMILES canónico |
C1[Si]C[Si]O[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)




![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)




![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)


